molecular formula C19H16N4O3S B2892781 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 892438-99-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2892781
CAS No.: 892438-99-2
M. Wt: 380.42
InChI Key: QMEWQIDUOSZKAH-UHFFFAOYSA-N
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Description

This compound features a benzodioxolylmethyl group, a pyridazine core substituted with a pyridin-2-yl moiety, and a sulfanyl-linked acetamide chain. The benzodioxol group is electron-rich, while the pyridazinyl-sulfanyl-acetamide backbone may influence solubility, stability, and target binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(21-10-13-4-6-16-17(9-13)26-12-25-16)11-27-19-7-5-15(22-23-19)14-3-1-2-8-20-14/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEWQIDUOSZKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyridazinyl-Pyridine Structure: This involves the reaction of pyridine derivatives with hydrazine, followed by cyclization.

    Thioether Formation: The final step involves the reaction of the benzodioxole and pyridazinyl-pyridine intermediates with a thioacetic acid derivative under appropriate conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The benzodioxole and pyridazinyl-pyridine moieties may play a crucial role in these interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name/ID (Source) Core Structure Key Substituents Functional Groups
Target Compound Pyridazine Benzodioxolylmethyl, pyridin-2-yl, sulfanyl-acetamide Thioether, acetamide
KA1-KA15 () 1,2,4-Triazole Pyridin-4-yl, sulfanyl-acetamide, substituted aryl carbamoyl Thioether, carbamoyl
3j/3k () Benzimidazole Sulfinyl, pyridyl, methoxy groups Sulfinyl, acetamide
3y () Benzimidazole Methoxy, sulfinyl, dimethylpyridylmethyl Sulfinyl, methoxy
6y () Indole Chlorobenzoyl, tert-butylphenyl, pyridin-2-ylmethyl Acetamide, aryl halide
Key Observations:
  • Heterocyclic Core : The target’s pyridazine core differs from triazoles (KA1-KA15) and benzimidazoles (3j/3k, 3y), which may alter π-π stacking or hydrogen-bonding interactions with biological targets .
  • Sulfur Linkages : The sulfanyl (thioether) group in the target contrasts with sulfinyl/sulfonyl groups in benzimidazole analogs (3j/3k), which may affect oxidative stability and metabolism .
  • Aromatic Substituents : The benzodioxol group (electron-donating) diverges from electron-withdrawing substituents (e.g., halides, nitro groups) in KA1-KA15, which were linked to enhanced antimicrobial activity .
Key Observations:
  • Antimicrobial Activity : The target’s benzodioxol group may reduce efficacy compared to KA1-KA15 derivatives, where electron-withdrawing substituents improved activity .
  • Anti-inflammatory Potential: The sulfanyl group in the target could mimic disulfide bond interactions in inflammatory pathways, similar to triazole derivatives in .

Electronic and Substituent Effects

  • Electron-Donating vs.
  • Pyridine Orientation : The pyridin-2-yl group in the target may engage in distinct hydrogen-bonding interactions compared to pyridin-4-yl analogs (KA1-KA15), affecting target selectivity .

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